N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine
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Overview
Description
N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the nitrophenyl group and the isoquinoline moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group typically yields nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the isoquinoline moiety can interact with biological receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-4-amine
- N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-6-amine
Uniqueness
N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the nitrophenyl group and the isoquinoline moiety can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
CAS No. |
919120-74-4 |
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Molecular Formula |
C20H20N4O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(3R)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C20H20N4O2/c25-24(26)18-5-1-3-15(11-18)13-23-10-8-17(14-23)22-20-6-2-4-16-12-21-9-7-19(16)20/h1-7,9,11-12,17,22H,8,10,13-14H2/t17-/m1/s1 |
InChI Key |
NRZLHOPHZOTRCX-QGZVFWFLSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1NC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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